

Solubility Profile of Pyrrole-2-carbonitrile in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Pyrrole-2-carbonitrile

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This technical guide provides a comprehensive overview of the solubility of **pyrrole-2-carbonitrile** in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for the synthesis of **pyrrole-2-carbonitrile**, a crucial aspect for its application in research and development.

Core Topic: Solubility of Pyrrole-2-carbonitrile

Pyrrole-2-carbonitrile is a versatile heterocyclic building block used in the synthesis of a wide range of biologically active compounds. Its solubility in organic solvents is a critical parameter for reaction setup, purification, and formulation development.

Data Presentation: Qualitative Solubility

Based on available chemical data, **pyrrole-2-carbonitrile** exhibits good solubility in a range of common organic solvents. The following table summarizes the qualitative solubility of **pyrrole-2-carbonitrile**.

Solvent Category	Solvent	Solubility
Aprotic Polar	Acetonitrile	Miscible[1][2]
Dimethylformamide (DMF)	Miscible[1][2]	
Tetrahydrofuran (THF)	Miscible[1][2]	
Halogenated	Dichloromethane	Miscible[1][2]
Aromatic	Benzene	Miscible[1][2]
Protic Polar	Ethanol	Soluble[3]
Ketone	Acetone	Soluble[3]
Aqueous	Water	Slightly Soluble[3]

It is important to note that "miscible" implies that the two substances will mix in all proportions to form a homogeneous solution. "Soluble" indicates that the compound dissolves to a significant extent, though the exact limit is not specified in the available literature. For applications requiring precise concentrations, it is recommended to determine the solubility experimentally under the specific conditions of temperature and pressure.

Experimental Protocols

The following are detailed methodologies for the synthesis of **pyrrole-2-carbonitrile**, adapted from established literature.

Protocol 1: Synthesis from Pyrrole-2-carboxaldehyde

This method involves the conversion of pyrrole-2-carboxaldehyde to **pyrrole-2-carbonitrile**.

Materials:

- Pyrrole-2-carboxaldehyde
- Hydroxylamine hydrochloride
- Pyridine

- Acetic anhydride
- Diethyl ether
- Sodium bicarbonate solution (saturated)
- Magnesium sulfate (anhydrous)

Procedure:

- **Oxime Formation:** A solution of pyrrole-2-carboxaldehyde in pyridine is treated with hydroxylamine hydrochloride. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
- **Dehydration:** The resulting oxime is then dehydrated to the nitrile by the addition of acetic anhydride. The reaction mixture is typically heated to drive the reaction to completion.
- **Work-up:** The reaction mixture is cooled and then poured into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride. The aqueous layer is extracted with diethyl ether.
- **Purification:** The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude **pyrrole-2-carbonitrile** can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Modified Vilsmeier-Haack Synthesis

This protocol describes a one-pot synthesis of **pyrrole-2-carbonitrile** from pyrrole.

Materials:

- Pyrrole
- Dimethylformamide (DMF)
- Oxalyl chloride or phosphorus oxychloride (POCl_3)

- Hydroxylamine hydrochloride
- Pyridine
- 1,2-Dichloroethane (or other suitable solvent)
- Sodium bicarbonate solution (saturated)
- Diethyl ether
- Potassium carbonate (anhydrous)

Procedure:

- Vilsmeier Reagent Formation: In a cooled, inert atmosphere, oxalyl chloride or POCl_3 is added dropwise to a solution of DMF in 1,2-dichloroethane to form the Vilsmeier reagent.
- Formylation of Pyrrole: A solution of pyrrole in 1,2-dichloroethane is then added to the Vilsmeier reagent. The reaction mixture is stirred, allowing for the formation of the 2-formylpyrrole intermediate.
- In-situ Oximation and Dehydration: A solution of hydroxylamine hydrochloride and pyridine in DMF is added to the reaction mixture. The mixture is then heated to reflux to facilitate the conversion of the formyl group to the nitrile.
- Work-up: After cooling, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution. The product is extracted with diethyl ether.
- Purification: The combined organic layers are washed with water and brine, and then dried over anhydrous potassium carbonate. The solvent is evaporated, and the resulting crude product is purified by vacuum distillation to yield pure **pyrrole-2-carbonitrile**.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of **pyrrole-2-carbonitrile**, as described in the experimental protocols.



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Synthesis and Purification Workflow

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